N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a thiazol group, and a chromene group, all of which are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (the thiazol and chromene rings), followed by the addition of the fluorobenzyl group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl, thiazol, and chromene groups would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the thiazol and chromene rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the fluorine atom, for example, might increase the compound’s polarity and affect its solubility in different solvents .Scientific Research Applications
Chemosensors for Cyanide Anions
Research on coumarin benzothiazole derivatives, including compounds similar in structure to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide, has demonstrated their utility as chemosensors for cyanide anions. These compounds can recognize cyanide anions through Michael addition reaction, exhibiting a color change and fluorescence quenching, which can be observed by the naked eye. This property makes them valuable tools in environmental monitoring and analytical chemistry for the detection of cyanide, a toxic anion in various industrial processes (Wang et al., 2015).
Antimicrobial Activity
Another area of application is in antimicrobial research, where derivatives of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial activity. These compounds have been found to exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The synthesis under microwave irradiation has been explored as an environmentally friendly and efficient method for producing these compounds with enhanced antimicrobial properties (Raval, Naik, & Desai, 2012).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the structural motif of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide serves as a scaffold for the development of compounds with potential pharmacological applications. Research has focused on synthesizing derivatives with varied substituents to explore their biological activities, including anticancer, anti-inflammatory, and antinociceptive effects. These studies aim to identify novel therapeutic agents by modifying the core structure to enhance efficacy and selectivity for specific biological targets (Ghanei-Nasab et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-16-7-5-13(6-8-16)9-17-11-22-20(26-17)23-19(24)15-10-14-3-1-2-4-18(14)25-12-15/h1-8,11,15H,9-10,12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLZSXCHWTRCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chromane-3-carboxamide |
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